molecular formula C12H12O4 B13562238 Methyl2-ethynyl-4,5-dimethoxybenzoate

Methyl2-ethynyl-4,5-dimethoxybenzoate

Cat. No.: B13562238
M. Wt: 220.22 g/mol
InChI Key: WPODDXBIBIGKQG-UHFFFAOYSA-N
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Description

Methyl 2-ethynyl-4,5-dimethoxybenzoate is an organic compound with the molecular formula C12H12O4 It is a derivative of benzoic acid, characterized by the presence of ethynyl and methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethynyl-4,5-dimethoxybenzoate typically involves the esterification of 2-ethynyl-4,5-dimethoxybenzoic acid. This can be achieved through a reaction with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of methyl 2-ethynyl-4,5-dimethoxybenzoate may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and solvent, as well as reaction temperature and pressure, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethynyl-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes, alkenes.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-ethynyl-4,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-ethynyl-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy groups may enhance the compound’s solubility and facilitate its transport across cell membranes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-ethynyl-4,5-dimethoxybenzoate can be compared with other similar compounds, such as:

    Methyl 2,4-dimethoxybenzoate: Lacks the ethynyl group, which may result in different chemical reactivity and biological activity.

    Methyl 2-ethynylbenzoate: Lacks the methoxy groups, which may affect its solubility and interaction with biological molecules.

  • **Methyl 4

Biological Activity

Methyl 2-ethynyl-4,5-dimethoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Characteristics

  • Molecular Formula : C12H12O4
  • Molecular Weight : 220.22 g/mol
  • CAS Number : 189113-25-5

The compound features an ethynyl group and two methoxy groups attached to a benzoate structure, which may enhance its solubility and reactivity in biological systems.

Methyl 2-ethynyl-4,5-dimethoxybenzoate exhibits its biological effects primarily through interactions with specific molecular targets. The ethynyl group can participate in π-π interactions or hydrogen bonding, while the methoxy groups may improve the compound's solubility and bioavailability.

Potential Mechanisms Include:

  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth through disruption of cell membrane integrity and interference with metabolic pathways.
  • Anticancer Activity : It may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting key signaling pathways involved in cell proliferation.

Antimicrobial Properties

Research indicates that Methyl 2-ethynyl-4,5-dimethoxybenzoate possesses significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa208

Anticancer Properties

The compound has been investigated for its anticancer effects in various cancer cell lines. Notable findings include:

  • Cell Line Studies : In studies involving MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, Methyl 2-ethynyl-4,5-dimethoxybenzoate exhibited dose-dependent cytotoxicity.
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis rates compared to control groups.
Cell Line IC50 (µM) Apoptosis Rate (%)
MCF-72545
HCT1163050

Case Studies

Several studies have highlighted the potential applications of Methyl 2-ethynyl-4,5-dimethoxybenzoate in therapeutic contexts:

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections.
  • Cancer Research Findings : In a recent publication in Cancer Letters, researchers reported that Methyl 2-ethynyl-4,5-dimethoxybenzoate significantly reduced tumor growth in xenograft models of breast cancer, supporting its development as a novel anticancer agent.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 2-ethynyl-4,5-dimethoxybenzoate

InChI

InChI=1S/C12H12O4/c1-5-8-6-10(14-2)11(15-3)7-9(8)12(13)16-4/h1,6-7H,2-4H3

InChI Key

WPODDXBIBIGKQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C#C)C(=O)OC)OC

Origin of Product

United States

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